1-Methyl-1H-pyrazol-4-ol

Description

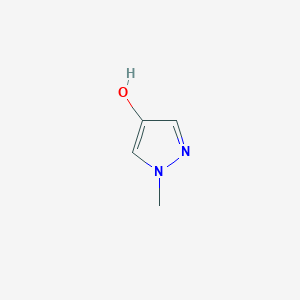

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQASUNMXKLPOOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78242-20-3 | |

| Record name | 1-Methyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-pyrazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyrazole, a scaffold present in numerous approved pharmaceuticals, its structural and electronic properties are crucial for the rational design of novel therapeutic agents and functional materials. This guide provides a comprehensive analysis of the molecular structure, bonding, and key chemical properties of 1-Methyl-1H-pyrazol-4-ol. It delves into the intricacies of its aromatic system, the potential for tautomerism and hydrogen bonding, and its spectroscopic signature. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic features make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3] The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in recently approved drugs.[2] 1-Methyl-1H-pyrazol-4-ol (Figure 1), as a functionalized N-methylated pyrazole, represents an important building block for further chemical elaboration in the development of novel bioactive molecules.

| Compound Information | |

| IUPAC Name | 1-methylpyrazol-4-ol |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| CAS Number | 78242-20-3 |

Molecular Structure and Bonding

The molecular architecture of 1-Methyl-1H-pyrazol-4-ol is defined by the interplay of its aromatic pyrazole core, the N-methyl group, and the hydroxyl substituent. Understanding these features is paramount to predicting its reactivity and intermolecular interactions.

The Aromatic Pyrazole Ring

The pyrazole ring is an aromatic system, fulfilling Hückel's rule with 6 π-electrons delocalized across the five-membered ring. This aromaticity confers significant thermodynamic stability. The two nitrogen atoms within the ring are not equivalent:

-

N1 ("Pyrrolic" Nitrogen): This nitrogen is bonded to the methyl group and contributes two electrons to the aromatic π-system.

-

N2 ("Pyridinic" Nitrogen): This nitrogen is doubly bonded to a carbon atom and contributes one electron to the π-system. Its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring, making it a potential hydrogen bond acceptor.[4]

The electron-withdrawing nature of the pyridinic nitrogen (N2) and the electron-donating potential of the pyrrolic nitrogen (N1) create a unique electronic environment within the ring.

Tautomerism: The Hydroxy vs. Keto Forms

A critical aspect of the bonding in hydroxypyrazoles is the potential for tautomerism, an equilibrium between the hydroxyl (-ol) form and the keto (-one) form (pyrazolone).[2][5] For 1-Methyl-1H-pyrazol-4-ol, this equilibrium would be between the 4-hydroxy form and the 1-methyl-1,2-dihydro-4H-pyrazol-4-one form.

Computational studies on substituted hydroxypyrazoles suggest that in the gas phase, the hydroxy form is generally more stable.[5] However, the equilibrium can be significantly influenced by the solvent and the solid-state packing, where intermolecular interactions can favor one tautomer over the other.

Inter- and Intramolecular Bonding

The presence of both a hydrogen bond donor (the -OH group) and acceptors (the N2 nitrogen and the oxygen of the hydroxyl group) allows 1-Methyl-1H-pyrazol-4-ol to participate in a variety of hydrogen bonding networks.[4][6]

-

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, molecules of 1-Methyl-1H-pyrazol-4-ol can form hydrogen-bonded dimers, chains, or more complex three-dimensional networks.[4][6] This is a critical factor in determining its physical properties, such as melting point and solubility.

-

Intramolecular Hydrogen Bonding: While less likely in the 4-hydroxy isomer due to the distance, intramolecular hydrogen bonds are a significant feature in other hydroxypyrazole isomers and derivatives, influencing their conformation and reactivity.[7]

Synthesis and Characterization

The synthesis and unambiguous characterization of 1-Methyl-1H-pyrazol-4-ol are fundamental for its use in research and development.

Synthetic Protocol

A common laboratory-scale synthesis involves the oxidation of a boronic ester precursor. The following protocol provides a general methodology.

Synthesis of 1-Methyl-4-hydroxy-1H-pyrazole from 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [1]

-

Reaction Setup: Dissolve 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equivalent) in tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents), followed by the dropwise addition of hydrogen peroxide (30-35% aqueous solution, 2.0 equivalents).

-

Reaction: Stir the reaction mixture at a temperature between 0 °C and 25 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully neutralize the reaction mixture with concentrated hydrochloric acid. Dilute the mixture with a solvent system such as dichloromethane and methanol (e.g., 90:10 v/v).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the dichloromethane/methanol solvent mixture.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield the target product, 1-methyl-1H-pyrazol-4-ol.[1]

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the N-methyl protons, likely in the range of 3.5-4.0 ppm.

-

Two singlets for the two aromatic protons on the pyrazole ring (H3 and H5). Due to the symmetry of the 4-substituted ring, these protons are equivalent and would appear as a single peak, likely in the region of 7.0-7.5 ppm.

-

A broad singlet for the hydroxyl proton, the chemical shift of which is highly dependent on solvent and concentration, but could range from 4-8 ppm.

¹³C NMR: Based on data for the closely related 1-methyl-4-hydroxymethylpyrazole[8], the carbon chemical shifts for the pyrazole ring can be estimated. The presence of the electron-donating hydroxyl group directly on C4 will have a significant shielding effect on this carbon and a deshielding effect on the adjacent C3 and C5 carbons.

| Carbon Atom | Estimated Chemical Shift (δ, ppm) | Rationale |

| C3 | ~125-135 | Deshielded by adjacent N2 and C4-OH. |

| C4 | ~120-130 | Shielded by the directly attached -OH group. |

| C5 | ~115-125 | Influenced by N1 and C4-OH. |

| N-CH₃ | ~35-40 | Typical range for an N-methyl group on a heteroaromatic ring. |

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the 2850-3000 cm⁻¹ region corresponding to the N-methyl group.

-

C=C and C=N Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole aromatic ring.

-

C-O Stretch: A strong band in the 1050-1250 cm⁻¹ region.

Under electron ionization (EI), the mass spectrum of 1-Methyl-1H-pyrazol-4-ol is expected to show a prominent molecular ion (M⁺) peak at m/z = 98. The fragmentation pattern would likely involve initial losses of stable neutral molecules. Based on the fragmentation of the parent 1-methylpyrazole[9], key fragmentation pathways could include:

-

Loss of HCN (27 Da) from the pyrazole ring.

-

Loss of a methyl radical (15 Da).

-

For the 4-hydroxy derivative, a potential loss of CO (28 Da) could also be a significant fragmentation pathway.

Conclusion

1-Methyl-1H-pyrazol-4-ol is a molecule with a rich chemical character defined by its aromaticity, capacity for tautomerism, and ability to form strong intermolecular hydrogen bonds. This guide has synthesized available data and theoretical principles to provide a detailed overview of its molecular structure, bonding, and characteristic spectral features. A thorough understanding of these fundamental properties is essential for leveraging this versatile scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- Baltayan et al. 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry. 2010;80(5):1001-1003.

-

NIST. 1H-Pyrazole, 1-methyl-. In: NIST Chemistry WebBook. Available from: [Link]

-

Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. Available from: [Link]

-

Faria, J. V., et al. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. 2023;15(23):1875-1901. Available from: [Link]

-

Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available from: [Link]

-

Gordon, M. S., Harville, T. Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. Available from: [Link]

-

PubChem. 1-Methyl-1H-pyrazol-4-ol. Available from: [Link]

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]

-

RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]

-

MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Available from: [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]

-

ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. Available from: [Link]

-

ResearchGate. Synthesis, biological evaluation, molecular docking, and DFT calculation of novel 4-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole derivatives. Available from: [Link]

-

PubMed. Hydrogen-bonded chains of rings in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]. Available from: [Link]

-

ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Available from: [Link]

-

Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. National Institutes of Health. Available from: [Link]

-

PubMed Central. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. Available from: [Link]

-

Semantic Scholar. Supramolecular Hydrogen Bonding Assembly from Non-Coplanar Aromatic Tetra-1H-Pyrazoles with Crystallization-Induced Emission (CIE). Available from: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]

-

NMR Chemical Shifts. Available from: [Link]

-

Scientific Reports. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Available from: [Link]

Sources

- 1. 1-Methyl-1H-pyrazol-4-ol | 78242-20-3 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Pyrazole, 1-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazol-4-ol from Hydrazine

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated methodology for the synthesis of 1-Methyl-1H-pyrazol-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, hydrazine, and proceeds through a multi-step sequence involving the formation and subsequent functionalization of the pyrazole core. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles.

Introduction

The pyrazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties[1]. Specifically, 1-Methyl-1H-pyrazol-4-ol serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its unique electronic and structural features, conferred by the N-methylated pyrazole ring and the C4-hydroxyl group, make it an attractive synthon for the development of novel therapeutics.

This guide will focus on a strategic and reliable synthetic approach to 1-Methyl-1H-pyrazol-4-ol. The chosen pathway emphasizes efficiency, scalability, and the use of well-established chemical transformations, ensuring reproducibility and high yields of the target compound.

Synthetic Strategy Overview

The synthesis of 1-Methyl-1H-pyrazol-4-ol from hydrazine is most effectively achieved through a multi-step process. A direct one-pot synthesis is challenging due to difficulties in controlling the regioselectivity of hydroxylation on the pyrazole ring. Therefore, a more strategic approach is employed, which involves the initial construction of the 1-methylpyrazole core, followed by the introduction of the hydroxyl group at the C4 position.

The overall synthetic workflow can be summarized as follows:

Sources

A Technical Guide to the Knorr Synthesis of 1-Methyl-1H-pyrazol-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Knorr pyrazole synthesis, focusing on its application for the preparation of 1-Methyl-1H-pyrazol-4-ol. We will dissect the reaction mechanism, present a detailed experimental protocol, and discuss the critical scientific principles that underpin this cornerstone of heterocyclic chemistry.

The Knorr Pyrazole Synthesis: A Foundational Overview

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a robust and versatile method for constructing the pyrazole ring system.[1][2][3] The reaction is a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7][8] Its simplicity and the wide availability of starting materials have established it as a vital tool in medicinal chemistry, given that the pyrazole scaffold is a key pharmacophore in numerous biologically active compounds.[1][9]

Reaction Mechanism and Core Principles

The Knorr synthesis is fundamentally an acid-catalyzed condensation-cyclization-dehydration sequence.[1][4][7][10][11] Understanding the mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The Mechanistic Pathway:

-

Hydrazone Formation: The reaction typically commences with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. The acid protonates a carbonyl oxygen, activating the corresponding carbon for a nucleophilic attack by a nitrogen atom from the hydrazine, forming a hydrazone intermediate.[1][9][12]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[1][9][12]

-

Dehydration: The resulting cyclic intermediate readily undergoes dehydration to yield the stable, aromatic pyrazole ring.[1][9][12]

A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][6][13]

Caption: General mechanism of the Knorr pyrazole synthesis.

Synthesis of 1-Methyl-1H-pyrazol-4-ol: A Practical Application

The synthesis of 1-Methyl-1H-pyrazol-4-ol is a prime example of a variation of the Knorr reaction where a β-ketoester is used as the 1,3-dicarbonyl component.[12] This reaction yields a pyrazolone, which exists in tautomeric equilibrium with its hydroxypyrazole form. The hydroxypyrazole is often the major tautomer due to the stability conferred by the aromaticity of the five-membered ring.[12][14]

The selected reactants are methylhydrazine and a suitable β-ketoester, such as ethyl 3-oxopropanoate (ethyl formylacetate).

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis.

Objective: To synthesize 1-Methyl-1H-pyrazol-4-ol via Knorr cyclocondensation.

Materials:

-

Methylhydrazine (H₂NNHCH₃)

-

Ethyl 3-oxopropanoate (C₂H₅O₂CCH₂CHO)

-

Glacial Acetic Acid (CH₃COOH) or Ethanol (C₂H₅OH) as solvent

-

Diethyl Ether

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Büchner funnel and vacuum filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 3-oxopropanoate (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.[12]

-

Reactant Addition: While stirring, carefully add methylhydrazine (1.0 - 1.2 equivalents) to the solution. The addition may be exothermic and should be done cautiously.[9][15]

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) and maintain this temperature for 1-2 hours.[1][12][15]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[12]

-

Isolation: After the reaction is complete, cool the mixture in an ice bath. A solid product may precipitate directly. If not, the volume of the solvent can be reduced using a rotary evaporator.

-

Crystallization: Add a small amount of cold diethyl ether or water and stir vigorously to induce the crystallization of the crude product.[12][15]

-

Purification: Collect the crude solid by vacuum filtration using a Büchner funnel, washing it with a small amount of cold diethyl ether or water. The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-Methyl-1H-pyrazol-4-ol.[15][16]

Caption: Experimental workflow for the synthesis of 1-Methyl-1H-pyrazol-4-ol.

Key Reaction Parameters

The following table summarizes the critical parameters for this synthesis, derived from analogous Knorr reactions.

| Parameter | Specification | Rationale & Field Insights |

| Reactants | Methylhydrazine, Ethyl 3-oxopropanoate | Standard, commercially available precursors for this class of pyrazole. The β-ketoester is a classic 1,3-dicarbonyl surrogate.[5][6][12] |

| Molar Ratio | ~1:1 (Ketoester:Hydrazine) | A slight excess of the hydrazine can be used to ensure complete consumption of the more valuable ketoester.[12][14] |

| Solvent | Ethanol or Glacial Acetic Acid | Acetic acid can serve as both the solvent and the acid catalyst. Ethanol is a common polar solvent for this transformation. |

| Catalyst | Glacial Acetic Acid (if not solvent) | Acid catalysis is crucial for activating the carbonyl group for the initial nucleophilic attack by the hydrazine.[4][7][11] |

| Temperature | Reflux (~80-100°C) | Heating provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.[1][12][15] |

| Time | 1-2 hours | These reactions are typically fast and high-yielding due to the formation of a stable aromatic product.[12][17] |

| Expected Yield | 70-95% | Knorr pyrazole syntheses are known for their efficiency and high yields.[5][12] |

Trustworthiness & Self-Validation: Process Control

The reliability of this protocol is ensured through in-process controls and final product characterization.

-

Reaction Monitoring: TLC is an indispensable tool. A mobile phase such as 30% ethyl acetate in hexane can be used to track the disappearance of the starting ketoester and the appearance of the more polar pyrazole product.[12]

-

Product Characterization: The identity and purity of the final product must be confirmed.

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The spectra will show characteristic peaks for the methyl group, the pyrazole ring protons, and the hydroxyl group, confirming the desired structure over other isomers.[14]

-

Conclusion

The Knorr pyrazole synthesis remains a powerful and highly relevant reaction for constructing pyrazole-based heterocycles. Its application to the synthesis of 1-Methyl-1H-pyrazol-4-ol, through the use of a β-ketoester and subsequent tautomerization, showcases its adaptability. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can reliably produce this and other valuable pyrazole derivatives for applications in drug discovery and materials science.

References

-

Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]

-

knorr pyrazole synthesis. (n.d.). Slideshare. Retrieved from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015). RSC Publishing. Retrieved from [Link]

-

Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015). RSC Publishing. Retrieved from [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]

-

Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. (2015). Semantic Scholar. Retrieved from [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

-

synthesis of pyrazoles. (2019). YouTube. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Knorr Pyrazole Synthesis [drugfuture.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. knorr pyrazole synthesis | PPTX [slideshare.net]

- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 14. youtube.com [youtube.com]

- 15. books.rsc.org [books.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazol-4-ol

Introduction

1-Methyl-1H-pyrazol-4-ol (CAS No: 78242-20-3) is a heterocyclic organic compound with the molecular formula C₄H₆N₂O. It possesses a pyrazole core, which is a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a hydroxyl group at the C4 position. This structure makes it a valuable building block and intermediate in the synthesis of various chemical entities, including pyrazole herbicides and as a stabilizer for polymerizable compounds[1].

A thorough understanding of its spectroscopic profile is paramount for researchers in synthesis, process development, and quality control to verify its structure, assess its purity, and understand its chemical behavior. This guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Methyl-1H-pyrazol-4-ol. While a consolidated public dataset for this specific molecule is sparse, this document synthesizes data from analogous structures and first principles to present a robust, predictive analysis.

Molecular and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | [2] |

| Molecular Weight | 98.10 g/mol | [2] |

| CAS Number | 78242-20-3 | [1] |

| Appearance | Solid | [3] |

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 1-Methyl-1H-pyrazol-4-ol are numbered as shown in the diagram below. This convention will be used for all NMR assignments.

Caption: Atom numbering for 1-Methyl-1H-pyrazol-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Anticipated ¹H NMR Data

The ¹H NMR spectrum of 1-Methyl-1H-pyrazol-4-ol is expected to show four distinct signals in a non-exchanging solvent like DMSO-d₆.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Notes |

| OH | 5.0 - 9.0 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. In DMSO-d₆, it often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| H5 | ~7.3 - 7.6 | Singlet | 1H | Protons on pyrazole rings typically resonate between 6.0 and 7.7 ppm[3][4]. H5 is adjacent to the methylated nitrogen (N1). Data for 1-methylpyrazole shows the H5 proton at ~7.55 ppm[5]. The hydroxyl group at C4 is expected to have a minor electronic effect on H5. |

| H3 | ~7.2 - 7.5 | Singlet | 1H | H3 is adjacent to the second nitrogen (N2). In 1-methylpyrazole, the H3 proton appears at ~7.33 ppm[5]. The electron-donating hydroxyl group at C4 may cause a slight upfield shift compared to unsubstituted positions. |

| N-CH₃ (H6) | ~3.7 - 3.9 | Singlet | 3H | The N-methyl group on a pyrazole ring is deshielded by the aromatic system. The chemical shift for the N-methyl group in 1-methylpyrazole is reported at 3.88 ppm[5]. |

Anticipated ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon atoms in the molecule.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Notes |

| C4 | 145 - 155 | The carbon atom bearing the hydroxyl group (C4) is expected to be the most deshielded of the ring carbons due to the direct attachment of the electronegative oxygen atom. |

| C5 | 125 - 135 | Aromatic carbons in pyrazole systems typically appear in this range[2][6]. C5 is adjacent to the methylated nitrogen. In some N-methyl nitropyrazoles, C5 appears around 129-133 ppm[7]. |

| C3 | 130 - 140 | C3 is adjacent to the unsubstituted nitrogen. Its chemical shift is generally slightly downfield compared to C5 in many pyrazole systems[2][7]. For example, in 1-methyl-4-nitropyrazole, C3 is at 135.8 ppm[7]. |

| N-CH₃ (C6) | 35 - 45 | The N-methyl carbon signal is expected in the aliphatic region. The specific shift is influenced by the electronic nature of the heterocyclic ring. |

Protocol for NMR Data Acquisition

The reliability of NMR data is contingent upon a rigorous and well-planned experimental setup. The causality for these choices is to ensure high-resolution data, accurate integration, and the observation of all relevant nuclei, including exchangeable protons.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 1-Methyl-1H-pyrazol-4-ol.

-

Dissolve the sample in ~0.6 mL of deuterated solvent. Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity ensures good solubility, and its ability to form hydrogen bonds with the hydroxyl proton slows down chemical exchange, allowing the OH signal to be observed as a broader, but distinct, peak. Chloroform-d (CDCl₃) is an alternative, but the OH proton may exchange more rapidly or be obscured.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to achieve good signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal (e.g., DMSO at ~2.50 ppm).

-

-

¹H NMR Acquisition:

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') with a 30° pulse angle is sufficient.

-

Spectral Width: ~12 ppm, centered around 6 ppm.

-

Acquisition Time: 3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): 5 seconds. A longer delay is crucial for accurate integration, especially for aromatic protons which may have longer relaxation times.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Spectral Width: ~200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Anticipated IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3150 - 3100 | Medium | C-H Stretch | Aromatic (Pyrazole Ring) |

| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (N-CH₃) |

| 1600 - 1450 | Medium-Strong | C=N and C=C Stretch | Pyrazole Ring Skeletal Vibrations |

| 1260 - 1000 | Strong | C-O Stretch | Aryl-OH |

Rationale: The spectrum is expected to be dominated by a very broad and strong O-H stretching band, characteristic of a hydrogen-bonded alcohol[8]. The distinction between aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) should be clear[9]. The complex pattern in the 1600-1000 cm⁻¹ range, known as the fingerprint region, arises from the combination of ring stretches and bending vibrations, which are unique to the molecule's overall structure[8].

Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is critical as it is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid 1-Methyl-1H-pyrazol-4-ol powder onto the ATR crystal.

-

Use the pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

-

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is sufficient for most structural identification purposes.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction if necessary, although it is often not required for routine identification.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering structural clues.

Anticipated Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 98 , corresponding to the molecular weight of C₄H₆N₂O.

-

Major Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that induces significant fragmentation. The fragmentation of pyrazoles is complex but often involves the cleavage of the ring[10].

| m/z Value | Possible Fragment | Likely Neutral Loss | Rationale |

| 98 | [C₄H₆N₂O]⁺• | - | Molecular Ion (M⁺•) |

| 83 | [C₃H₃N₂O]⁺• | •CH₃ | Loss of the N-methyl group. |

| 70 | [C₄H₆N₂]⁺• | CO | Loss of carbon monoxide is a common fragmentation for phenols and other aromatic hydroxyl compounds. |

| 69 | [C₃H₃N₂]⁺ | HCN | A characteristic fragmentation of pyrazole rings is the loss of hydrogen cyanide[10][11]. |

| 42 | [C₂H₄N]⁺ | C₂H₂N₂O | Further fragmentation of the ring. |

General Spectroscopic Analysis Workflow

The process of characterizing a compound like 1-Methyl-1H-pyrazol-4-ol follows a logical sequence of experiments and data interpretation.

Caption: General workflow for spectroscopic characterization.

Conclusion

The structural elucidation of 1-Methyl-1H-pyrazol-4-ol relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the spectroscopic data expected from this compound. By following the outlined best-practice protocols, researchers can acquire high-quality data. The interpretation of these spectra, guided by the anticipated chemical shifts, absorption frequencies, and fragmentation patterns presented herein, will enable unambiguous confirmation of the molecular structure and facilitate its use in further scientific endeavors.

References

-

PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Retrieved from [Link]

-

Santos, L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

- Nagarajan, K., et al. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences.

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

- Begtrup, M., et al. (1984).

-

El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link]

- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

- Kantola, A. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of compounds 7,10: δ C [ppm]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxypyrazine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Far FT-IR spectra of the compounds HmPz, HIPz, 1 and 2. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 6. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

tautomerism in substituted pyrazol-4-ols

An In-Depth Technical Guide to Tautomerism in Substituted Pyrazol-4-ols

Abstract

The pyrazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The phenomenon of tautomerism, particularly in functionalized pyrazoles like substituted pyrazol-4-ols, introduces a layer of complexity that is critical for drug development professionals to understand. Different tautomers of a single molecule can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic profiles, thereby profoundly impacting a drug candidate's overall efficacy and safety.[3][4] This guide provides a comprehensive exploration of the tautomeric equilibrium in substituted pyrazol-4-ols. It delves into the structural possibilities, the key factors influencing the equilibrium, and the essential analytical techniques required for unambiguous characterization. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a vital resource for researchers engaged in the synthesis, analysis, and application of these versatile heterocyclic compounds.

The Tautomeric Landscape: Defining the Equilibrium

Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, accompanied by a rearrangement of double bonds.[5] For a substituted pyrazol-4-ol, this dynamic process results in an equilibrium between at least three principal forms: the 4-hydroxypyrazole (OH-form or enol), the pyrazol-4-one (CH-form or keto), and a zwitterionic (NH-form or betaine) species. The relative population of these tautomers is not fixed; it is a delicate balance governed by the interplay of electronic, steric, and environmental factors.

The OH-form benefits from the aromaticity of the pyrazole ring. The CH-form contains a ketone moiety and a saturated C4 carbon. The NH-form, characterized by formal positive and negative charges, is typically stabilized in polar solvents. Understanding which tautomer predominates under specific conditions is paramount for predicting molecular interactions and reactivity.

Figure 1: Prototropic tautomeric equilibrium in a generic 1,3,5-substituted pyrazol-4-ol system.

Steering the Equilibrium: Substituent and Solvent Effects

The position of the tautomeric equilibrium is highly sensitive to the chemical environment. Judicious selection of substituents and solvents allows for a degree of control over the predominant tautomeric form.

The Role of Substituents

The electronic nature of substituents on the pyrazole ring (at positions R¹, R³, and R⁵) exerts a profound influence on the relative stability of the tautomers.[6]

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or -CF₃ increase the acidity of N-H and O-H protons. When placed at C3 or C5, EWGs can stabilize the 4-hydroxy (OH) form by enhancing the aromatic character of the ring.[6][7]

-

Electron-Donating Groups (EDGs): Groups like -CH₃, -OCH₃, or -NH₂ increase the basicity of the ring nitrogens. EDGs tend to favor the NH or CH tautomers. For instance, an EDG at C3 can increase the electron density on the adjacent nitrogen, favoring protonation and stabilizing the NH-form.[6][7]

Causality: The fundamental principle is the stabilization of charge and the preservation or disruption of aromaticity. EWGs stabilize the anionic conjugate base formed upon deprotonation of the OH or NH forms, thus favoring those forms. Conversely, EDGs stabilize the cationic character that can develop in the transition states leading to the CH or NH forms.

| Substituent Type at C3/C5 | Predominant Tautomer Favored | Rationale |

| Strong EWG (-NO₂, -CF₃) | OH-Form | Increases acidity of OH proton; stabilizes aromatic system.[6][7] |

| Strong EDG (-NH₂, -OR) | NH-Form / CH-Form | Increases basicity of ring nitrogens, favoring protonation. |

| Aryl Groups | Varies (OH or CH) | Depends on substitution on the aryl ring itself. |

| Alkyl Groups | CH-Form / OH-Form | Generally a weaker effect; often results in a mixture of tautomers.[6] |

| Table 1: Influence of substituent electronic nature on pyrazol-4-ol tautomeric preference. |

The Influence of Solvent

Solvent polarity and hydrogen-bonding capability are critical determinants of tautomeric preference in solution.[8]

-

Nonpolar Solvents (e.g., C₆D₆, CCl₄): These solvents favor the less polar tautomers. The OH-form, which can form intermolecular hydrogen-bonded dimers, is often prevalent.[9][10]

-

Polar Aprotic Solvents (e.g., DMSO-d₆, CD₃CN): These solvents can act as hydrogen bond acceptors. They disrupt the self-association of the OH-form and can stabilize all forms, but they particularly favor the zwitterionic NH-form by solvating the separated charges.[8][11]

-

Polar Protic Solvents (e.g., D₂O, CD₃OD): These solvents can act as both hydrogen bond donors and acceptors. They can significantly lower the energy barrier for proton transfer, often leading to a dynamic equilibrium where multiple forms coexist or interconvert rapidly.[6][8]

Causality: The choice of solvent directly impacts the solvation energies of each tautomer and the transition states between them. Polar solvents are better at stabilizing the charge separation inherent in the zwitterionic NH-form. Hydrogen bonding with the solvent can compete with the intramolecular or intermolecular hydrogen bonds that might stabilize a specific tautomer, shifting the equilibrium.[8]

Synthesis and Workflow

The synthesis of pyrazol-4-ols often involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine. The Vilsmeier-Haack reaction is another powerful method for producing 4-formylpyrazoles, which are versatile precursors.[12][13]

Figure 2: A generalized experimental workflow for the synthesis and analysis of pyrazol-4-ols.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-1H-pyrazol-4-ol

This protocol describes a representative synthesis. Self-Validation: The integrity of this protocol is validated by the characterization of the final product. The expected spectroscopic data (NMR, IR, MS) must match the structure of the target compound, and melting point analysis should indicate high purity.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in glacial acetic acid (50 mL).

-

Addition of Hydrazine: To the stirred solution, add phenylhydrazine (10.8 g, 0.1 mol) dropwise over 10 minutes. Causality: The dropwise addition controls the initial exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake with cold water (3 x 30 mL).

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 1-phenyl-3-methyl-5-pyrazolone, the keto tautomer. The subsequent conversion to a pyrazol-4-ol often requires specific functionalization and is highly substrate-dependent.

Unambiguous Characterization: A Multi-Technique Approach

No single technique can fully describe the tautomeric behavior of pyrazol-4-ols. A synergistic approach combining spectroscopy, crystallography, and computational modeling is essential.

NMR Spectroscopy: The Solution-State Picture

Nuclear Magnetic Resonance (NMR) is the most powerful tool for studying tautomeric equilibria in solution.[14][15]

-

¹H NMR: Provides direct evidence of proton positions.

-

OH-Form: A broad, exchangeable singlet for the -OH proton, typically δ > 10 ppm.[10]

-

CH-Form: A signal for the C4-H proton, often a multiplet depending on neighbors, in the aliphatic region (δ ~ 3.5-4.5 ppm).

-

NH-Form: A broad, exchangeable singlet for the N-H proton.

-

-

¹³C NMR: Reveals the hybridization state of the C4 carbon.

-

OH & NH Forms: C4 is sp² hybridized, appearing in the aromatic/olefinic region (δ ~ 90-110 ppm).[9]

-

CH-Form: C4 is sp³ hybridized, appearing further upfield (δ ~ 40-60 ppm).

-

-

¹⁵N NMR: Can definitively distinguish between protonated ("pyrrole-like") and unprotonated ("pyridine-like") nitrogen atoms, providing clear evidence for the location of the mobile proton.[9][10]

Key Insight (Trustworthiness): In cases of rapid tautomeric interconversion on the NMR timescale, averaged signals are observed.[8] For example, the C3 and C5 signals in an unsymmetrically substituted pyrazole may appear identical. Lowering the temperature can sometimes "freeze out" individual tautomers, allowing for their separate observation and quantification.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the pyrazol-4-ol derivative.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Causality: The choice of solvent is critical as it directly influences the tautomeric equilibrium being observed.

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Interpretation: Analyze chemical shifts, coupling constants, and the presence or absence of exchangeable proton signals to identify the predominant tautomer(s). Compare the spectra in different solvents to assess the environmental impact on the equilibrium.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous, static picture of the molecular structure in the solid state.[16] It is the gold standard for determining which tautomer is present in the crystal lattice by precisely locating all atoms, including the hydrogen atoms.[10][17]

Key Insight (Expertise): The structure observed in the solid state is not necessarily the most stable tautomer in solution. Crystal packing forces, such as strong intermolecular hydrogen bonds, can selectively stabilize a form that might be a minor component in the solution phase.[8] Therefore, crystallographic data must be interpreted in conjunction with solution-state data.

Computational Modeling: A Predictive Framework

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[18][19]

Computational Workflow: Tautomer Stability Prediction

-

Structure Generation: Build 3D structures of all possible tautomers (OH, CH, NH).

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[8][18] Causality: This step finds the lowest energy conformation for each tautomer.

-

Solvation Modeling: Include the effect of a solvent using a continuum model (e.g., PCM, SMD) to simulate solution-phase energetics.

-

Energy Calculation: Compare the calculated Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable under those conditions.

-

Validation: Correlate the predicted stabilities and simulated NMR chemical shifts (using the GIAO method) with experimental data to validate the computational model.[8][19]

Conclusion and Outlook

The tautomerism of substituted pyrazol-4-ols is a multifaceted phenomenon governed by a delicate balance of intramolecular electronic effects and intermolecular interactions with the surrounding environment. For researchers in drug discovery, a thorough understanding of this equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design. The ability of a molecule to exist in multiple forms can directly influence its interaction with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

An integrated analytical strategy, leveraging the solution-state insights from NMR spectroscopy, the definitive solid-state structure from X-ray crystallography, and the predictive power of computational chemistry, is essential for a complete characterization. By mastering the principles and techniques outlined in this guide, scientists can better predict, control, and harness the tautomeric behavior of pyrazol-4-ols to develop safer and more effective medicines.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH). [Link]

-

Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed. [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH). [Link]

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Synthesis of Pyrazol-4-Ols. Amanote Research. [Link]

-

Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. OUCI. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

-

On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Bohrium. [Link]

-

Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. ResearchGate. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Wiley Online Library. [Link]

-

The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate. [Link]

-

X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. ResearchGate. [Link]

-

Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health (NIH). [Link]

-

Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]

-

What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

-

Importance of tautomerism in drugs | Request PDF. ResearchGate. [Link]

-

What impact does tautomerism have on drug discovery and development? ResearchGate. [Link]

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. purkh.com [purkh.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemmethod.com [chemmethod.com]

- 13. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 14. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. researchgate.net [researchgate.net]

- 16. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]

- 17. mdpi.com [mdpi.com]

- 18. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Methyl-1H-pyrazol-4-ol in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Methyl-1H-pyrazol-4-ol in Organic Solvents

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility of 1-Methyl-1H-pyrazol-4-ol, a heterocyclic compound of interest, in various organic solvents.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple compilation of data to offer a deeper understanding of the principles governing the solubility of this pyrazole derivative. We will explore the molecular characteristics of 1-Methyl-1H-pyrazol-4-ol, delve into the theoretical framework of solubility, and provide a detailed, field-proven experimental protocol for its accurate determination.

The Significance of 1-Methyl-1H-pyrazol-4-ol

1-Methyl-1H-pyrazol-4-ol, with the chemical formula C₄H₆N₂O and a molecular weight of 98.10 g/mol , belongs to the pyrazole class of heterocyclic compounds.[3][4] Pyrazole derivatives are known for their diverse biological activities, making them a cornerstone in medicinal chemistry.[5][6] The solubility of this specific derivative is a key parameter that influences its handling, formulation, and in vitro/in vivo testing.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 1-Methyl-1H-pyrazol-4-ol, its solubility in a given organic solvent will be dictated by its molecular structure and the properties of the solvent.

Molecular Structure and Physicochemical Properties of 1-Methyl-1H-pyrazol-4-ol

To understand its solubility profile, we must first examine the structure of 1-Methyl-1H-pyrazol-4-ol.

Figure 1: Chemical Structure of 1-Methyl-1H-pyrazol-4-ol. This diagram illustrates the key functional groups that influence the compound's solubility.

Key structural features influencing solubility include:

-

Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms. This ring system contributes to the molecule's polarity.

-

Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic and polar aprotic solvents.[7][8]

-

N-Methyl Group (-CH₃): This non-polar group can slightly decrease solubility in highly polar solvents.

The Role of the Solvent

The properties of the organic solvent are equally crucial in determining the solubility of 1-Methyl-1H-pyrazol-4-ol. Key solvent characteristics to consider are:

-

Polarity: Measured by the dielectric constant (ε), polarity reflects a solvent's ability to separate charges.[9][10] Polar solvents are generally better at dissolving polar solutes.

-

Hydrogen Bonding Capacity: Solvents can be classified as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both.[11][12] The hydroxyl group of 1-Methyl-1H-pyrazol-4-ol will interact favorably with solvents that can participate in hydrogen bonding.

-

Aprotic vs. Protic: Protic solvents (e.g., alcohols, water) have a hydrogen atom bound to an electronegative atom and can act as hydrogen bond donors. Aprotic solvents (e.g., acetone, DMSO) lack this and can only act as hydrogen bond acceptors or are non-polar.

Expected Solubility Trends

Based on the principles of intermolecular forces, we can predict the following solubility trends for 1-Methyl-1H-pyrazol-4-ol:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF). These solvents can effectively solvate both the polar pyrazole ring and the hydroxyl group.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low Solubility: Expected in non-polar solvents like hexane and toluene, which cannot form strong interactions with the polar functional groups of the molecule.

The following table provides a list of common organic solvents categorized by their properties, which can be used to guide solvent selection for solubility studies.

| Solvent | Type | Polarity Index (P')[13] | Dielectric Constant (ε) at 20°C[9][14] | Hydrogen Bonding |

| Hexane | Non-polar | 0.1 | 1.88 (25°C) | None |

| Toluene | Non-polar | 2.4 | 2.38 | HBA (weak) |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | HBA (weak) |

| Acetone | Polar Aprotic | 5.1 | 20.7 (25°C) | HBA |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | HBA |

| Isopropanol | Polar Protic | 3.9 | 17.9 | HBD/HBA |

| Ethanol | Polar Protic | Not listed | 24.55 (25°C) | HBD/HBA |

| Methanol | Polar Protic | 5.1 | 32.70 (25°C) | HBD/HBA |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | HBA (strong) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.71 (25°C) | HBA (strong) |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | HBA |

| Water | Polar Protic | 10.2 | 80.1 | HBD/HBA |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and reproducibility.[15][16]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the solubility of 1-Methyl-1H-pyrazol-4-ol in a chosen organic solvent.

Materials and Equipment:

-

1-Methyl-1H-pyrazol-4-ol (solid)[3]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow:

Figure 2: Experimental Workflow for the Shake-Flask Solubility Assay. This diagram outlines the key steps from sample preparation to final analysis.

Detailed Procedure:

-

Preparation: To a glass vial, add an excess amount of solid 1-Methyl-1H-pyrazol-4-ol to ensure that a saturated solution is achieved. The exact amount is not critical, but enough should be added to be visible after the equilibration period.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker. Allow the mixture to equilibrate for 24 to 48 hours at a constant temperature (e.g., 25 °C). This extended time is crucial to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of 1-Methyl-1H-pyrazol-4-ol.

Analytical Quantification Methods

The choice of analytical technique for quantification is critical for obtaining accurate solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying pyrazole derivatives.[5][17]

-

Method Development: A reverse-phase HPLC (RP-HPLC) method using a C18 column is typically suitable. The mobile phase can be optimized, but a common starting point is a mixture of acetonitrile or methanol and water (with or without a modifier like formic or trifluoroacetic acid).

-

Detection: A UV detector set at the wavelength of maximum absorbance (λmax) for 1-Methyl-1H-pyrazol-4-ol should be used.

-

Calibration: A calibration curve must be prepared using standard solutions of known concentrations of 1-Methyl-1H-pyrazol-4-ol in the solvent of interest.

UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[18][19][20]

-

Prerequisites: This method is suitable if 1-Methyl-1H-pyrazol-4-ol has a distinct chromophore and the solvent does not interfere with its absorbance spectrum.

-

Procedure: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.[21] The concentration of the diluted sample is then determined from its absorbance using the Beer-Lambert law.

Interpreting and Reporting Solubility Data

The solubility of 1-Methyl-1H-pyrazol-4-ol should be reported in standard units such as mg/mL or mol/L. It is crucial to also report the temperature at which the measurement was conducted, as solubility is temperature-dependent.

The obtained quantitative data should be compiled into a clear and concise table for easy comparison across different solvents.

| Organic Solvent | Solubility (mg/mL) at 25°C |

| [Insert Solvent 1] | [Insert experimentally determined value] |

| [Insert Solvent 2] | [Insert experimentally determined value] |

| [Insert Solvent 3] | [Insert experimentally determined value] |

| ... | ... |

Conclusion

This guide has provided a comprehensive framework for understanding and determining the . By combining a theoretical understanding of its molecular properties with a robust experimental protocol like the shake-flask method, researchers can obtain accurate and reliable solubility data. This information is indispensable for guiding formulation development, optimizing reaction conditions, and ultimately, advancing promising compounds through the drug discovery pipeline.

References

- Hydrogen bonding properties of non-polar solvents - RSC Publishing.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

- Dielectric Constant - Burdick & Jackson.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells - ACS Publications.

- A review of methods for solubility determination in biopharmaceutical drug characterization.

- Shake-Flask Solubility Assay - Enamine.

- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... - Wiley Online Library.

- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

- Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.

- Applications of UV-Vis Spectroscopy - Solubility of Things.

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed.

- How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate.

- 1-Methyl-1H-pyrazol-4-ol - CymitQuimica.

- 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem.

- Measuring the relative hydrogen-bonding strengths of alcohols in aprotic organic solvents. | Sigma-Aldrich.

- 3.1: Physical properties of organic compounds - Chemistry LibreTexts.

- Dissecting Solvent Effects on Hydrogen Bonding - PMC - PubMed Central.

- Polarity Index - Burdick & Jackson.

- Dielectric Constant of Common solvents.

- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem.

- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? - ResearchGate.

- Illustrated Glossary of Organic Chemistry - Dielectric constant.

- Solubility of Organic Compounds - University of Toronto.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. 1-Methyl-1H-pyrazol-4-ol | CymitQuimica [cymitquimica.com]

- 4. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]

- 11. Hydrogen bonding properties of non-polar solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polarity Index [macro.lsu.edu]

- 14. depts.washington.edu [depts.washington.edu]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. ijcpa.in [ijcpa.in]

- 18. pubs.acs.org [pubs.acs.org]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Introduction: The Enduring Legacy of a Five-Membered Ring

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

In the vast landscape of heterocyclic chemistry, the pyrazole nucleus—a five-membered aromatic ring containing two adjacent nitrogen atoms—holds a position of particular distinction.[1][2] Its discovery over a century ago was not merely an academic curiosity; it heralded the dawn of synthetic medicinal chemistry and provided a scaffold that remains a cornerstone of modern drug discovery, agrochemical development, and materials science.[3][4] This guide offers a technical exploration of the pyrazole core's journey, from its serendipitous initial synthesis to the elucidation of its fundamental properties and the subsequent explosion of its chemical and therapeutic potential. For researchers and drug development professionals, understanding this history provides critical context for the continued innovation and application of this remarkable heterocyclic system.

Part 1: The Genesis of Pyrazole Chemistry

A Serendipitous Discovery: Ludwig Knorr and the First Pyrazolone (1883)

The story of pyrazole does not begin with the parent compound itself, but with a highly influential derivative. In 1883, the German chemist Ludwig Knorr was investigating the reactions of phenylhydrazine, attempting to synthesize quinoline derivatives.[5][6] Instead of the expected six-membered ring, his condensation of ethyl acetoacetate with phenylhydrazine yielded a novel five-membered heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[1][2] This compound, later named Antipyrine (or phenazone), was found to possess potent antipyretic and analgesic properties.[5][7] Its discovery was a landmark event, becoming one of the first commercially successful synthetic drugs and demonstrating that laboratory-synthesized molecules could rival natural products in therapeutic efficacy.[5]

The reaction, now famously known as the Knorr Pyrazole Synthesis , became the foundational method for creating a vast array of substituted pyrazoles and pyrazolones.[1][8]

Foundational Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)